2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)
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Overview
Description
2,2’-[(3-Bromophenyl)methylene]bis(5-methylfuran) is an organic compound characterized by the presence of a bromophenyl group and two methylfuran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Bromophenyl)methylene]bis(5-methylfuran) typically involves the condensation of 3-bromobenzaldehyde with 5-methylfuran under acidic conditions. The reaction is carried out in a solvent such as diethyl ether, with perchloric acid acting as a catalyst. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 2,2’-[(3-Bromophenyl)methylene]bis(5-methylfuran) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3-Bromophenyl)methylene]bis(5-methylfuran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl-substituted furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-[(3-Bromophenyl)methylene]bis(5-methylfuran) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,2’-[(3-Bromophenyl)methylene]bis(5-methylfuran) involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The bromophenyl group can participate in halogen bonding, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(4-Bromophenyl)methylene]bis(1H-pyrrole): Similar structure but with pyrrole rings instead of furan rings.
2,2’-[(4-Bromophenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Contains a cyclohexenone moiety instead of furan.
Uniqueness
2,2’-[(3-Bromophenyl)methylene]bis(5-methylfuran) is unique due to the presence of the 3-bromophenyl group and two methylfuran rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
917571-10-9 |
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Molecular Formula |
C17H15BrO2 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2-[(3-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C17H15BrO2/c1-11-6-8-15(19-11)17(16-9-7-12(2)20-16)13-4-3-5-14(18)10-13/h3-10,17H,1-2H3 |
InChI Key |
WTKPQBAZWPTGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC(=CC=C2)Br)C3=CC=C(O3)C |
Origin of Product |
United States |
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